4-[Amino(cyano)methyl]benzonitrile
Description
Contextualizing the Benzene-Nitrile Framework in Modern Organic Chemistry
The benzonitrile (B105546) moiety is a cornerstone in organic synthesis, valued for the unique electronic properties and reactivity of the nitrile (-C≡N) group. researchgate.netspectroscopyonline.com The carbon-nitrogen triple bond is linear and possesses a strong dipole, with the nitrogen atom being electron-rich and the carbon atom being electrophilic. libretexts.org This polarity makes the nitrile group susceptible to nucleophilic attack and allows it to be transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones. libretexts.orgmdpi.com
Furthermore, the nitrile group acts as a powerful electron-withdrawing group, influencing the reactivity of the attached benzene (B151609) ring. It can direct incoming electrophiles during aromatic substitution reactions and can serve as a directing group in various C-H bond functionalization reactions. researchgate.net This versatility has cemented the role of benzonitrile derivatives as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Significance of Amino(cyano)methyl Substituents in Molecular Design and Functionality
The amino(cyano)methyl group, also known as an α-aminonitrile, is a pivotal functional group in organic chemistry. acs.orgnih.gov These structures are not only valuable synthetic intermediates but are also found as motifs in biologically active molecules. nih.gov Their significance stems from several key features:
Precursors to Amino Acids: α-aminonitriles are classic precursors to α-amino acids through hydrolysis of the nitrile group. mdpi.comorganic-chemistry.org This transformation is a fundamental process in synthetic organic and medicinal chemistry.
Chirality: The central carbon of the amino(cyano)methyl group is a stereocenter, meaning the molecule can exist as different stereoisomers (enantiomers). The synthesis of specific chiral α-aminonitriles is a major focus in asymmetric synthesis, as the stereochemistry is often crucial for biological activity. acs.org
Reactivity: The presence of both an amino group and a nitrile group on the same carbon atom creates a unique reactive center. This functionality can participate in a variety of chemical transformations, making it a versatile building block for creating diverse molecular scaffolds. acs.orgnih.gov
The most common method for synthesizing α-aminonitriles is the Strecker reaction, a one-pot multicomponent reaction involving an aldehyde, an amine source (like ammonia), and a cyanide source. mdpi.comorganic-chemistry.org However, due to the toxicity of traditional cyanation reagents, significant research is focused on developing greener and more efficient synthetic methods. nih.govrsc.org
Overview of Current Research Trajectories for Related Benzonitrile Derivatives
Research into benzonitrile derivatives is vibrant and spans multiple scientific disciplines. In medicinal chemistry, the nitrile group is often incorporated into drug candidates as a key pharmacophore or as a bioisostere for other functional groups. mdpi.com For example, dipeptidyl nitriles have been designed as inhibitors for proteases like cruzain, a target for treating Chagas disease. nih.gov Other benzonitrile derivatives are investigated for their potential as anticancer and antimicrobial agents. nih.govnih.gov
In materials science, the electronic properties of the benzonitrile framework are exploited. Substituted benzonitriles are used as building blocks for fluorescent brighteners, dyes, and specialty chemicals for industrial applications. The polarity and ability of the nitrile group to participate in intermolecular interactions also make these compounds interesting for the study of self-assembly and the design of novel nanomaterials. arxiv.org Furthermore, electrochemical methods are being developed to use nitriles like benzonitrile as amidation agents in C-H functionalization reactions, offering a green chemistry approach to forming C-N bonds. nih.gov
Data Tables
Table 1: Physicochemical Properties of a Related Compound, 4-Aminobenzonitrile (B131773)
| Property | Value | Source |
| IUPAC Name | 4-aminobenzonitrile | nih.gov |
| Molecular Formula | C₇H₆N₂ | nih.gov |
| Molecular Weight | 118.14 g/mol | nih.gov |
| Physical Description | Off-white crystalline powder | nih.gov |
| CAS Number | 873-74-5 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-[amino(cyano)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNCFEYGENCIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4 Amino Cyano Methyl Benzonitrile Derivatives
The synthesis of 4-[Amino(cyano)methyl]benzonitrile and its derivatives is a focal point of research due to their utility as intermediates in the creation of complex molecules. Methodologies for their preparation are diverse, primarily centering on the efficient formation of the critical carbon-nitrogen bond within the amino(cyano)methyl functional group.
Mechanistic Organic Chemistry and Reactivity Profiles of 4 Amino Cyano Methyl Benzonitrile Systems
Elucidation of Reaction Mechanisms in Arylaminomethylbenzonitrile Synthesis
The synthesis of aminobenzonitrile derivatives is often achieved through classical methods like the Strecker synthesis, which involves the one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source. cabidigitallibrary.orgmdpi.com This method is highly regarded for its atom economy and the directness with which it assembles the core α-aminonitrile structure. cabidigitallibrary.org However, other mechanistic pathways, particularly those involving aromatic rings, offer deeper insights into reaction dynamics.
Role of Meisenheimer Intermediates in Nucleophilic Aromatic Substitution
Nucleophilic Aromatic Substitution (SNAr) presents a key pathway for the synthesis of aryl amines and ethers. researchgate.net This reaction is distinct from SN1 and SN2 mechanisms and typically proceeds via an addition-elimination sequence. chemistrysteps.compressbooks.pub The process is initiated by the attack of a nucleophile on an aromatic ring that is activated by at least one strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a suitable leaving group. chemistrysteps.comwikipedia.orgyoutube.com
The central feature of the SNAr mechanism is the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comwikipedia.orgscribd.com This intermediate is a non-aromatic, anionic σ-complex formed when the nucleophile adds to the carbon atom bearing the leaving group (the ipso-carbon). researchgate.netmdpi.com The negative charge is delocalized across the ring and is particularly stabilized by the electron-withdrawing substituents. chemistrysteps.comwikipedia.org In the subsequent, typically rapid, elimination step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
While Meisenheimer complexes are often transient reactive intermediates, some can be stable enough to be isolated and characterized, particularly when multiple strong electron-withdrawing groups are present or when intramolecular cyclization leads to highly stable spirocyclic variants. wikipedia.orgmdpi.com Recent research, however, has introduced nuance to this model, suggesting that in many cases, particularly with good leaving groups and reactive heterocyclic systems, the SNAr reaction may proceed through a concerted mechanism where the tetrahedral intermediate represents a transition state rather than a discrete, stable species. nih.govresearchgate.net Computational and kinetic isotope effect studies are increasingly used to distinguish between stepwise and concerted pathways. nih.govrsc.org
Studies of Protection and Deprotection Strategies in Synthetic Routes
In multi-step organic synthesis, the reactivity of functional groups like amines often necessitates the use of protecting groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for primary and secondary amines due to its stability under a wide range of conditions, including basic, oxidative, and reductive environments. bzchemicals.comresearchgate.net
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. bzchemicals.comorganic-chemistry.org Its primary advantage lies in its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, which cleaves the carbamate (B1207046) to release the free amine, carbon dioxide, and a stable tert-butyl cation. bzchemicals.comresearchgate.net This acid lability makes the Boc group orthogonal to other protecting groups like the base-labile Fmoc group, a strategy widely employed in peptide synthesis. organic-chemistry.org
In the context of synthesizing molecules like 4-[Amino(cyano)methyl]benzonitrile or its derivatives, a Boc-protection strategy might be employed to temporarily mask the amino group while other transformations are carried out on the molecule. For example, if a reaction required strongly basic conditions that could deprotonate the N-H bond, protecting it as a Boc-carbamate would be essential. Recent synthetic protocols have focused on developing more efficient and chemoselective methods for N-tert-butoxycarbonylation, utilizing catalysts like ionic liquids or silica-supported perchloric acid to improve yields and simplify procedures under environmentally benign conditions. organic-chemistry.org Some modern approaches even aim to bypass protection/deprotection steps entirely through carefully designed one-pot stereoselective reactions. mdpi.comelsevierpure.com
Transformations Involving the Nitrile and Amino Functional Groups
The dual functionality of this compound makes it a versatile precursor for a variety of chemical transformations. Both the nitrile and amino groups can be independently or concertedly involved in reactions to build more complex molecular architectures.
Reactions of Dicyanomethyl and Related Anions in Condensation Processes
While not directly involving the title compound, the chemistry of related cyanomethyl anions is crucial for understanding C-C bond formation in benzonitrile (B105546) systems. The Knoevenagel condensation is a cornerstone reaction in this area, involving the reaction of an active methylene (B1212753) compound, such as malononitrile (B47326) (which possesses a dicyanomethyl group), with an aldehyde or ketone. semanticscholar.org This reaction is typically base-catalyzed and results in an α,β-unsaturated dinitrile product.
Research has shown that this condensation can be highly efficient. For instance, using an ionic liquid like 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) ([MMIm][MSO₄]) as both solvent and catalyst allows for the reaction of malononitrile with various 4-substituted benzaldehydes to proceed to completion in minutes at room temperature with excellent yields (92-99%). semanticscholar.orgnih.gov This highlights a green chemistry approach that avoids hazardous organic solvents and allows for catalyst recycling. semanticscholar.org The resulting benzylidenemalononitrile (B1330407) derivatives are valuable intermediates in their own right. Subsequent reduction of the C=C double bond, for example with sodium borohydride, provides a route to substituted malononitriles, which are themselves useful building blocks. organic-chemistry.org
| Benzaldehyde (B42025) Substituent (R) | Catalyst/Solvent System | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| -H | [MMIm][MSO₄]/H₂O | 2 min | 98 | nih.gov |
| -Cl | [MMIm][MSO₄]/H₂O | 3 min | 99 | nih.gov |
| -NO₂ | [MMIm][MSO₄]/H₂O | 2 min | 99 | nih.gov |
| -OCH₃ | [MMIm][MSO₄]/H₂O | 7 min | 92 | nih.gov |
Cyclization Reactions and Heterocyclic Ring Formation from Benzonitrile Precursors
The bifunctional nature of α-aminonitriles, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, makes them ideal precursors for the synthesis of nitrogen-containing heterocycles. scispace.comarkat-usa.org The entire aminonitrile molecule can be incorporated into a new ring system. arkat-usa.org
A prominent example is the formation of imidazole (B134444) derivatives. scispace.comarkat-usa.org Another important transformation is the reaction of α-aminonitriles with aminothiols like cysteine. This reaction proceeds via the formation of a thiazoline (B8809763) intermediate, which can subsequently hydrolyze to form dipeptides. nih.gov This particular pathway is significant in prebiotic chemistry, suggesting a route to peptide formation on early Earth that bypasses high-energy activating agents. nih.gov The reactivity is highly selective for α-aminonitriles over other nitriles. nih.gov Furthermore, cyclocondensation reactions of aminobenzonitriles with β-ketoesters, often promoted by Lewis acids like tin(IV) chloride, can produce fused heterocyclic systems such as substituted quinolines. researchgate.net
Functional Group Interconversions and Derivatizations (e.g., Hydrolysis, Amination)
The amino and nitrile functionalities of this compound can undergo a variety of transformations to yield different classes of compounds.
Nitrile Group Transformations: The hydrolysis of the nitrile group in α-aminonitriles is a fundamental reaction that provides access to α-amino acids, a key step that follows the initial Strecker synthesis. mdpi.comorganic-chemistry.org This hydrolysis can be challenging but can be facilitated under specific conditions. For example, methods have been developed for the catalytic hydrolysis of α-aminonitriles in aqueous solutions. researchgate.netgoogle.com
Amino Group Transformations: The primary amino group is readily derivatized. A common reaction is N-acylation. For instance, α-aminonitriles can be acetylated with thioacetate (B1230152) in water. mdpi.combohrium.com This acylation not only modifies the amino group but also activates the adjacent nitrile for subsequent reactions, such as thiolysis, which is part of a non-enzymatic peptide ligation strategy. bohrium.com The amino group can also be derivatized for analytical purposes, such as by reacting it with o-phthalaldehyde (B127526) and a chiral thiol to form diastereomeric isoindoles, which can be separated by HPLC to determine the enantiomeric purity of the original aminonitrile. nih.gov
| Functional Group | Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, H₂O | α-Amino acid or α-Amino amide | organic-chemistry.org, researchgate.net |
| Amino (-NH₂) | N-Acylation | Acetyl thioacetate | N-Acetyl-α-aminonitrile | bohrium.com |
| Amino (-NH₂) | Derivatization (for analysis) | o-Phthalaldehyde, Chiral Thiol | Diastereomeric Isoindoles | nih.gov |
| Amino (-NH₂) | Boc-Protection | Boc₂O, Base | N-Boc-α-aminonitrile | bzchemicals.com |
Photochemical and Photophysical Reaction Pathways in Benzonitrile Derivatives
The photochemical and photophysical behavior of benzonitrile derivatives, particularly those bearing an electron-donating group, is dominated by the process of intramolecular charge transfer (ICT). These molecules serve as fundamental models for understanding photoinduced electron transfer, a process central to fields ranging from materials science to biology. The specific compound this compound, which features an electron-accepting cyanophenyl moiety and a potential electron-donating α-amino nitrile group, is expected to exhibit rich and complex photophysics characteristic of this class. The pathways of energy dissipation after photoexcitation, including fluorescence and non-radiative decay, are highly sensitive to molecular structure and the surrounding environment.
Upon absorption of a photon, a molecule is promoted to an electronically excited state. For many donor-acceptor benzonitrile derivatives, the initially formed state is a locally excited (LE) state, where the electron density distribution is similar to that of the ground state. ias.ac.in However, in molecules such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), a subsequent, ultrafast ICT can occur, leading to the formation of a highly polar charge-transfer (CT) state. ias.ac.innih.gov This CT state is characterized by a significant transfer of electron density from the donor (amino) group to the acceptor (benzonitrile) moiety. ias.ac.in
The existence of these two distinct excited states, LE and CT, gives rise to the hallmark phenomenon of dual fluorescence, especially in polar solvents. scispace.com
LE Fluorescence : A higher-energy, "normal" fluorescence band resulting from emission from the locally excited state.
CT Fluorescence : A lower-energy, significantly red-shifted, and broad emission band originating from the charge-transfer state.
The relative intensity of these two bands is strongly dependent on solvent polarity. In nonpolar solvents, typically only the LE emission is observed. As solvent polarity increases, the highly polar CT state is stabilized through dipole-dipole interactions, lowering its energy. ias.ac.innih.gov This stabilization facilitates the ICT process and enhances the emission from the CT state, often at the expense of the LE fluorescence.
Theoretical and experimental studies on aminobenzonitriles suggest that the geometry of the molecule plays a critical role in the ICT process. The most widely accepted model is the Twisted Intramolecular Charge Transfer (TICT) model. rsc.org This model posits that the CT state is formed following a rotational twist of the amino-group substituent relative to the plane of the benzonitrile ring. nih.gov This twisting motion decouples the p-orbitals of the donor and acceptor groups, which facilitates a more complete charge separation.
However, subsequent research has shown that the process can be more complex. Ab initio calculations on DMABN suggest that the pathway involves conical intersections between excited state potential energy surfaces, characterized by twisted and quinoidal structures. nih.govnanoge.org In some systems, a Planar Intramolecular Charge Transfer (PICT) model, where significant charge separation occurs in a planar conformation, has also been proposed. nih.gov For aminobenzonitrile (ABN) itself, theoretical studies indicate that a (π–σ*) excited state may act as an intermediary in populating the bright CT state, and that radiationless deactivation pathways are competitive with fluorescence. rsc.org
The efficiency and rate of the ICT reaction are governed by both the thermodynamic driving force and the activation energy barrier. The solvent environment influences not only the thermodynamics (stabilization of the CT state) but also the kinetics of the process. Studies on 4-(morpholenyl)benzonitrile (M6C) across various solvents have explored the interplay between static solvent effects (polarity) and dynamic solvent effects (viscosity), which can influence the rate of conformational changes required for ICT. ias.ac.in
The photophysical properties of benzonitrile derivatives are highly sensitive to the solvent environment, a direct consequence of the charge-transfer nature of their excited states. The table below presents data for 4-(morpholenyl)benzonitrile (M6C), a representative aminobenzonitrile, illustrating the effect of solvent polarity on its fluorescence properties.
| Solvent | Polarity (ET(30)) | LE Emission Max (nm) | CT Emission Max (nm) | CT Quantum Yield (ΦCT) |
|---|---|---|---|---|
| n-Hexane | 31.0 | 310 | - | - |
| Dibutyl ether | 32.5 | 311 | 450 | 0.002 |
| Diethyl ether | 34.5 | 311 | 460 | 0.010 |
| Ethyl acetate | 38.1 | 312 | 480 | 0.041 |
| Acetonitrile | 45.6 | 311 | 505 | 0.145 |
| Methanol (B129727) | 55.4 | 312 | 525 | 0.038 |
Data for M6C adapted from research findings. ias.ac.in The table shows a clear trend: as solvent polarity increases, the CT emission band appears and becomes more prominent and red-shifted, and the quantum yield of CT fluorescence generally increases before decreasing in highly protic solvents like methanol due to other quenching mechanisms.
Beyond fluorescence and internal conversion, some aminobenzonitrile derivatives can undergo photochemical reactions, leading to the formation of stable photoproducts. This is particularly relevant when conducting long-duration photophysical experiments. For instance, upon extended photoexcitation in the polar solvent acetonitrile, 4-(dimethylamino)benzonitrile (DMABN) can undergo N-demethylation to produce 4-(methylamino)benzonitrile (B1588828) (MABN). nih.gov Similarly, photolysis of 4-(N-piperidinyl)aminobenzonitrile (P6C) can yield 4-aminobenzonitrile (B131773) (ABN). nih.gov The formation of these fluorescent photoproducts can complicate the interpretation of spectroscopic data, as their emission may overlap with that of the primary molecule under investigation. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of 4 Amino Cyano Methyl Benzonitrile Frameworks
Vibrational Spectroscopy for Conformational and Electronic Analysis
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule's chemical bonds. These techniques are highly sensitive to changes in molecular structure, conformation, and electronic distribution, particularly in excited states.
Time-resolved infrared (TRIR) spectroscopy is a powerful technique used to study the transient structures of molecules following photoexcitation. ohio-state.eduunipr.it By monitoring changes in the infrared spectrum on timescales from femtoseconds to milliseconds, researchers can track reaction dynamics and identify the structures of short-lived intermediates. uva.nlosti.gov
Time-resolved resonance Raman (TRRR) spectroscopy is another essential tool for characterizing the structures of transient electronic excited states. ohio-state.edunih.gov The technique offers high sensitivity and structural specificity, allowing for the observation of vibrational modes that are coupled to an electronic transition. nih.gov
Application of TRRR to 4-[Amino(cyano)methyl]benzonitrile would reveal structural changes in the molecule's excited state. Studies on the closely related 4-aminobenzonitrile (B131773) (ABN) and 4-(dimethylamino)benzonitrile (B74231) (DMABN) have successfully used TRRR to characterize their locally excited (LE) states. researchgate.netrsc.org These studies revealed frequency downshifts of approximately 30 cm⁻¹ for the C≡N stretching mode and changes in the phenyl ring stretching modes, indicating partial charge transfer from the amino group to the benzonitrile (B105546) moiety and a flattening of the amino group's pyramidal geometry in the excited state. researchgate.netrsc.org Similar experiments on this compound would be expected to yield comparable insights into its excited-state dynamics and structure. The use of unnatural amino acids like 4-cyanophenylalanine as resonance Raman probes highlights the utility of the nitrile group in such studies. nih.gov
Standard FTIR and Raman spectroscopy are fundamental for confirming the functional groups present in a molecule in its ground electronic state. The nitrile and amino groups of this compound have distinct vibrational signatures.
The nitrile group (C≡N) stretch is particularly informative, appearing in a relatively uncongested region of the spectrum. acs.org In aromatic nitriles, this sharp, intense peak typically appears between 2220 and 2240 cm⁻¹. acs.org For instance, in the derivative 2-(N-Anilino)-2-(4-cyanophenyl)acetonitrile, the nitrile stretch is observed at 2247 cm⁻¹. niscpr.res.in The exact position is sensitive to electronic effects, with conjugation generally lowering the frequency. acs.org
The following table summarizes representative vibrational frequencies for functional groups in compounds structurally related to this compound.
| Functional Group | Vibrational Mode | Representative Wavenumber (cm⁻¹) | Compound Example |
| Nitrile (C≡N) | Stretching | 2247 | 2-(N-Anilino)-2-(4-cyanophenyl)acetonitrile niscpr.res.in |
| Nitrile (C≡N) | Stretching | 2229 | Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate mdpi.com |
| Amino (N-H) | Asymmetric & Symmetric Stretch | 3452 & 3363 | 2-amino-4-chlorobenzonitrile analis.com.my |
| Amino (N-H) | N-H Stretch | 3416 & 3359 | 2-(N-Anilino)-2-(4-cyanophenyl)acetonitrile niscpr.res.in |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be assembled.
¹H and ¹³C NMR are routine methods for confirming the identity and purity of a synthesized compound. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the amino (NH₂), methine (CH), and aromatic protons. The aromatic protons on the para-substituted benzene (B151609) ring would appear as a characteristic AA'BB' system of two doublets. The ¹³C NMR spectrum would show signals for each unique carbon atom, with the nitrile carbons appearing in a distinct region of the spectrum (typically 110-125 ppm). researchgate.net
While specific NMR data for this compound is scarce, data from related structures provides a basis for expected chemical shifts. For example, the related compound 2-(N-Anilino)-2-(4-cyanophenyl)acetonitrile shows a signal for the methine proton at 5.57 ppm and aromatic signals around 7.73 ppm. niscpr.res.in
The table below presents a hypothetical assignment of NMR signals for the title compound based on general principles and data from analogous structures.
| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |
| Chemical Shift (ppm) | Assignment |
| ~ 7.8 (d, 2H) | Aromatic (ortho to CN) |
| ~ 7.6 (d, 2H) | Aromatic (ortho to CH) |
| ~ 5.5 (s, 1H) | Methine (α-carbon) |
| ~ 2.5 (br s, 2H) | Amino (NH₂) |
While no specific multi-dimensional NMR studies on this compound were found, these techniques would be indispensable for verifying the structure and for characterizing more complex derivatives or host-guest systems involving this framework. nih.govlibretexts.org
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry serves as a fundamental tool for confirming the molecular weight of this compound and for elucidating its structural features through the analysis of fragmentation patterns. The molecular formula of the compound is C₉H₇N₃, corresponding to a precise molecular weight that can be verified by high-resolution mass spectrometry (HRMS). Techniques such as electrospray ionization (ESI) are suitable for generating molecular ions of the compound, typically the protonated molecule [M+H]⁺.
While specific experimental fragmentation data for this compound is not detailed in the provided search results, a theoretical fragmentation pattern can be predicted based on its functional groups. The molecule contains a benzonitrile group, a benzylic carbon, an amino group, and a cyano group. Common fragmentation pathways would likely involve:
Loss of HCN: Cleavage of the cyano group from the benzylic carbon.
Loss of the amino group: Fission of the C-N bond at the benzylic position.
Cleavage of the benzylic bond: Separation of the cyanomethyl group from the aminobenzonitrile moiety or vice versa.
Ring fragmentation: Aromatic ring opening, which typically occurs under higher energy conditions.
The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, offering a precise three-dimensional model of the molecule and its packing within the crystal lattice.
Single Crystal X-ray Diffraction of this compound and its Derivatives
Single crystal X-ray diffraction is the premier technique for determining the precise solid-state structure of a crystalline compound. While the specific crystal structure of this compound is not available in the searched literature, analysis of closely related benzonitrile derivatives provides valuable insight into the expected structural parameters. For instance, studies on compounds like 4-aminobenzonitrile (ABN) and other substituted benzonitriles reveal key crystallographic features that are likely to be shared. goettingen-research-online.deresearchgate.net
The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from diffraction experiments. These parameters define the symmetry and the repeating unit of the crystal lattice. Below is a table of crystallographic data for representative benzonitrile derivatives, which serves as a reference for the potential structural characteristics of the title compound.
Interactive Table: Crystallographic Data for Benzonitrile Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 4-(4-Cyanobenzoylmethyl)benzonitrile | C₁₆H₁₀N₂O | Triclinic | Pī | 7.5217 | 7.9759 | 10.881 | α=96.78, γ=102.10 | nih.gov |
| 4-[Hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile | C₁₀H₉N₅O | Monoclinic | P2₁/c | 12.485 | 7.062 | 11.406 | 96.25 | semanticscholar.org |
Analysis of Hydrogen Bonding Networks and Other Intermolecular Interactions in Crystal Lattices
The crystal packing of this compound is expected to be significantly influenced by hydrogen bonding and other non-covalent interactions. The molecule possesses both hydrogen bond donors (the amino -NH₂ group) and acceptors (the nitrogen atoms of the two cyano groups).
The most prominent interaction anticipated is the hydrogen bond between the amino group of one molecule and the nitrogen atom of a cyano group on an adjacent molecule (N-H···N≡C). goettingen-research-online.deresearchgate.net This type of interaction is a recurring and structurally defining motif in the crystal packing of related aminobenzonitriles. goettingen-research-online.deresearchgate.net These bonds can link molecules into chains, sheets, or more complex three-dimensional networks.
Interactive Table: Hydrogen Bond Geometry in a Related Benzonitrile Derivative
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Ref. |
|---|---|---|---|---|---|---|
| C3—H3···N1 | 0.93 | 2.62 | 3.486 (3) | 154 | -x+1, -y, -z+1 | nih.gov |
Data from 4-(4-Cyanobenzoylmethyl)benzonitrile
Conformational Analysis and Torsion Angles in the Crystalline State
The conformation of this compound in the crystalline state is defined by the rotational freedom around its single bonds. The key torsion angle would describe the rotation around the bond connecting the phenyl ring to the chiral CH(NH₂)(CN) carbon. This rotation determines the orientation of the amino and cyano substituents relative to the aromatic ring.
In related structures like 4-(dimethylamino)benzonitrile (DMABN), the amino group is observed to have a pyramidal character, indicating it is not perfectly planar with the phenyl ring. researchgate.net For instance, in DMABN, the angle between the plane of the amino group and the phenyl ring is 11.9 (3)°. researchgate.net In sterically hindered derivatives, the twist angle of the amino group with respect to the phenyl plane can be even more significant. researchgate.net While this compound is not N-alkylated, the steric bulk of the cyanomethyl group influences the local geometry.
Analysis of derivatives like (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile shows a nearly planar N—N=C—C bridge with a torsion angle of 173.80 (19)°, indicating a trans conformation. nih.goviucr.org In 4-(4-Cyanobenzoylmethyl)benzonitrile, the two benzene rings are oriented almost perpendicular to each other, with a dihedral angle of 84.99 (7)°. nih.gov These examples highlight the diverse conformational possibilities within benzonitrile frameworks, which are dictated by the specific substituents and the resulting intermolecular forces in the crystal.
Table: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-aminobenzonitrile (ABN) |
| 4-(dimethylamino)benzonitrile (DMABN) |
| 4-(4-Cyanobenzoylmethyl)benzonitrile |
| 4-[Hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile |
Chirality, Asymmetric Synthesis, and Resolution Strategies for 4 Amino Cyano Methyl Benzonitrile Analogs
Asymmetric Synthesis Methodologies Applied to Amino(cyano)methyl Compounds
Asymmetric synthesis provides a direct and efficient route to enantiomerically enriched α-aminonitriles. The primary approaches involve the use of chiral auxiliaries to guide the stereochemical outcome of a reaction or the application of chiral catalysts to promote enantioselective bond formation. mdpi.com
Utilization of Chiral Auxiliaries in Stereoselective Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. mdpi.comthieme-connect.de After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
In the context of amino(cyano)methyl compounds, a common strategy involves reacting an aldehyde or ketone with a chiral amine to form a chiral imine. The subsequent addition of a cyanide source to this imine is then directed by the steric and electronic properties of the chiral auxiliary. mdpi.com For instance, optically pure α-phenylethylamine has been historically used in Strecker reactions to produce enantiomerically enriched α-amino acids from the resulting aminonitriles. mdpi.com
Another approach employs chiral auxiliaries like (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which can be used to synthesize optically active amino acids. tcichemicals.com A nickel complex involving the auxiliary and glycine (B1666218) can react with electrophiles to introduce various side chains, and subsequent acidic hydrolysis yields the desired (S)-amino acids with high optical purity. tcichemicals.com Similarly, Ellman's tert-butanesulfinyl imine has been used as a chiral building block, directing highly diastereoselective reactions with various nucleophiles to create complex chiral amines. acs.org
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Application/Reaction Type | Typical Outcome | Reference |
| (S)-α-phenylethylamine | Strecker reaction with aldehydes/ketones | Enantiomerically enriched α-aminonitriles | mdpi.com |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Alkylation of a nickel-glycine complex | Optically pure (S)-amino acids | tcichemicals.com |
| tert-Butanesulfinamide (Ellman's auxiliary) | Addition of nucleophiles to sulfinylimines | High diastereoselectivity (up to 98:2 d.r.) | acs.org |
Development of Asymmetric Catalysis for Enantioselective Bond Formation
Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, offering the advantage that only a small amount of a chiral catalyst is needed to generate a large quantity of an enantiomerically pure product. nih.gov This approach has been extensively applied to the synthesis of chiral aminonitriles through catalytic enantioselective Strecker reactions. acs.orgwestlake.edu.cn
Both metal-based catalysts and organocatalysts have been developed for this purpose.
Metal Catalysis: Chiral metal complexes can act as Lewis acids to activate imines toward nucleophilic attack by a cyanide source. A novel zirconium binuclear catalyst, for example, has been shown to effectively catalyze the Strecker reaction of aldimines with tributyltin cyanide, yielding α-aminonitriles in good yields and with high enantioselectivities for a wide range of substrates. nih.gov Dual catalytic systems, combining photoredox and copper catalysis, have also been employed for the enantioselective aminocyanation of alkenes, providing a direct route to chiral β-amino nitriles. nih.gov
Organocatalysis: Organocatalysts are small, metal-free organic molecules that can promote enantioselective transformations. For the synthesis of α-aminonitriles, chiral catalysts like squaramides and thioureas have been used. mdpi.com These catalysts often work by activating the imine through hydrogen bonding, thereby facilitating a stereoselective cyanide addition. mdpi.com For example, pseudo-enantiomeric squaramide catalysts have been documented to prepare chiral α-aminonitriles from ketimines with high enantioselectivity. mdpi.com Similarly, a combination of iridium and chiral thiourea (B124793) catalysis has enabled the direct enantioselective reductive cyanation of secondary amides. acs.org
Recent advancements have focused on creating catalysts that are effective even at very low loadings, making the processes more suitable for large-scale synthesis. westlake.edu.cn A study published in the Journal of the American Chemical Society detailed a new approach for the catalytic asymmetric synthesis of chiral α,α-dialkyl aminonitriles using as little as 20 ppm of the catalyst. westlake.edu.cn
Table 2: Asymmetric Catalysis for Aminonitrile Synthesis
| Catalyst Type | Example Catalyst/System | Reaction | Key Findings | Reference |
| Metal Catalyst | Chiral Zirconium Binuclear Catalyst | Strecker reaction of aldimines | Good yields and high enantioselectivities | nih.gov |
| Dual Catalysis | Organic Photoredox and Chiral Copper | Enantioselective aminocyanation of alkenes | Direct synthesis of chiral β-amino nitriles | nih.gov |
| Organocatalyst | Pseudo-enantiomeric Squaramides | Enantioselective Strecker reaction with ketimines | Good yields with high enantioselectivity | mdpi.com |
| Organocatalyst | Chiral Thiourea/Iridium | Reductive cyanation of secondary amides | Highly efficient and enantioselective route | acs.org |
Optical Resolution Techniques for Enantiomer Separation
Optical resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, optically pure components. This is often necessary when a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity.
Diastereomeric Salt Formation for Racemic Compound Resolution
One of the most established methods for resolving racemic amines and amino acids is through the formation of diastereomeric salts. google.comgoogle.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. google.comyoutube.com
These differences in solubility allow for the separation of the diastereomers by fractional crystallization. google.comnih.gov Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed, typically by neutralization with a base, to yield the desired enantiomerically pure amine. google.comgoogle.com Common resolving agents for amines include optically active acids like tartaric acid and its derivatives, such as (-)-dibenzoyl-tartaric acid. google.comgoogle.com A patent describes a process where racemic α-aminonitriles are treated with (-)-dibenzoyl-tartaric acid in a polar solvent, and the resulting L-aminonitrile salt is isolated through maceration with aqueous dioxane. google.com
Table 3: Resolving Agents for Diastereomeric Salt Formation
| Resolving Agent | Target Compound Class | Separation Principle | Reference |
| L-(+)-Tartaric acid | Racemic 2-amino-2-phenylacetonitrile | Fractional crystallization of diastereomeric salts | google.com |
| (-)-Dibenzoyl-tartaric acid | Racemic α-aminonitriles | Differential solubility of diastereomeric salts in aqueous dioxane | google.com |
| (-)-Quinine | C2-symmetric N,N-bis(phosphinomethyl)amines | Fractional crystallization of diastereomeric salts | nih.gov |
Chromatographic Resolution Using Chiral Stationary Phases
Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. yakhak.orgresearchgate.net This method utilizes a chiral stationary phase (CSP), which is a solid support material that has been modified with a chiral selector. yakhak.orgmdpi.com
As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. nih.gov These differing interactions lead to different retention times, allowing for their separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely used and have shown high efficiency in resolving chiral amines and amino acid esters. yakhak.org The choice of CSP, mobile phase, and analyte derivatization can significantly affect the enantioselectivity of the separation. yakhak.orgmdpi.com For instance, for the resolution of chiral amines, Chiralpak IE and Chiralcel OD-H columns have demonstrated high enantioselectivities. yakhak.org
Kinetic Resolution Strategies for Optically Active Compounds
Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. bath.ac.uknih.gov In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, while the other enantiomer reacts much more slowly and remains largely unreacted. The reaction is stopped before completion (typically around 50% conversion), allowing for the separation of the transformed enantiomer from the unreacted one. nih.gov
Enzymes are highly effective catalysts for kinetic resolutions due to their inherent stereospecificity. Lipases, for example, are commonly used in the resolution of racemic alcohols, amines, and esters. diva-portal.org A dynamic kinetic resolution (DKR) is an advancement of this technique where the slow-reacting enantiomer is continuously racemized back to the racemic mixture under the reaction conditions. nih.govdiva-portal.org This allows for the theoretical conversion of 100% of the starting racemate into a single, enantiomerically pure product. bath.ac.uknih.gov DKR has been successfully applied to various compounds, including amines and cyanohydrins, often using a combination of an enzyme for the resolution step and a chemical catalyst for the racemization step. nih.govrsc.org
Determination of Absolute Configuration in Chiral Benzonitrile (B105546) Derivatives
The definitive assignment of the absolute spatial arrangement of atoms in chiral molecules, known as absolute configuration, is a critical aspect of stereochemistry, particularly in the fields of pharmaceuticals and materials science. For chiral benzonitrile derivatives, such as the analogs of 4-[amino(cyano)methyl]benzonitrile, a variety of analytical techniques are employed to unambiguously establish the R or S designation at the stereocenter. These methods range from direct visualization of the crystal structure to the measurement of differential interactions with polarized light and chromatographic separation on chiral stationary phases. The most reliable approaches often involve a combination of experimental data and computational analysis.
The primary methods for determining the absolute configuration of chiral benzonitrile derivatives include single-crystal X-ray crystallography, chiroptical spectroscopy—namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—and chiral High-Performance Liquid Chromatography (HPLC). wikipedia.orgjasco-global.com Each technique offers unique advantages and, when used in conjunction, they provide a powerful toolkit for comprehensive stereochemical elucidation.
X-ray Crystallography
Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. wikipedia.orgthieme-connect.de This technique allows for the direct determination of the three-dimensional arrangement of atoms in the crystal lattice. encyclopedia.pub For chiral, enantiomerically pure compounds, crystallization occurs in one of the 65 Sohncke space groups (chiral space groups). wikipedia.org The absolute configuration is typically determined using the anomalous dispersion effect, where the scattering of X-rays by the electrons of the atoms, particularly heavier atoms, has a phase-shift component. thieme-connect.deencyclopedia.pub When using radiation of an appropriate wavelength (e.g., Cu-Kα), the differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) can be measured, which allows for the unambiguous assignment of the absolute structure. encyclopedia.pub
The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned enantiomer; a value close to zero for a known enantiopure compound confirms the assigned absolute configuration. encyclopedia.pub While obtaining a crystal of sufficient quality can be a significant challenge, the resulting structural data is unequivocal. researchgate.net In cases where the target molecule itself does not crystallize well, derivatization to form a crystalline salt or co-crystal can be an effective strategy. encyclopedia.pub
For many α-aminonitriles, X-ray diffraction has been pivotal in confirming stereochemistry that was previously assigned tentatively based on optical rotation. researchgate.netmdpi.com
Table 1: Representative Crystallographic Data for a Chiral Hemiaminal with a Benzonitrile Moiety The following data is for 4-[hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile, a related chiral benzonitrile derivative, as a representative example.
| Parameter | Value |
| Chemical Formula | C₁₀H₉N₅O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.034(3) |
| b (Å) | 8.049(2) |
| c (Å) | 12.564(3) |
| α (°) | 90 |
| β (°) | 102.73(3) |
| γ (°) | 90 |
| Volume (ų) | 988.6(5) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Data sourced from a study on stable hemiaminals with a cyano group. mdpi.com |
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. spark904.nlresearchgate.net Unlike standard absorption spectroscopy (infrared or UV-Vis), which provides identical spectra for a pair of enantiomers, VCD and ECD spectra are mirror images of each other, making them exquisitely sensitive to stereochemistry. spark904.nlresearchgate.net
Vibrational Circular Dichroism (VCD) measures the differential absorption in the infrared region, corresponding to vibrational transitions. researchgate.net Its key advantage is that nearly all organic molecules have IR absorptions, and VCD spectra are rich in structurally specific information. jasco-global.comresearchgate.net
Electronic Circular Dichroism (ECD) operates in the UV-Visible range, probing electronic transitions. spark904.nl The effectiveness of ECD depends on the presence of a chromophore near the stereocenter. researchgate.net The benzonitrile group itself serves as a suitable chromophore for such analyses.
The modern application of these techniques for absolute configuration determination relies heavily on quantum chemical calculations. spark904.nlnih.gov The process involves:
Performing a conformational search to identify all low-energy conformers of the molecule.
Optimizing the geometry and calculating the theoretical VCD or ECD spectrum for one enantiomer (e.g., the R-enantiomer) using methods like Density Functional Theory (DFT).
The calculated spectrum is then compared to the experimental spectrum. A good match confirms the absolute configuration of the sample. If the experimental spectrum is the mirror image of the calculated one, the sample is the opposite enantiomer. spark904.nlresearchgate.net
This combination of experimental spectroscopy and theoretical calculation provides a reliable method for determining absolute configuration, even for molecules that are oils or are difficult to crystallize. wikipedia.orgbldpharm.com
Table 2: Illustrative Comparison of Experimental and Calculated ECD Data for a Chiral Benzofuryl β-Amino Alcohol The following data is for (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol, a compound with a chiral center adjacent to an aromatic system, serving as an example of ECD analysis.
| Wavelength (nm) | Experimental Δε [L·mol⁻¹·cm⁻¹] | Calculated Δε [L·mol⁻¹·cm⁻¹] (for R-config.) |
| ~210 | +15.2 | +18.5 |
| ~230 | -8.5 | -9.1 |
| ~255 | +5.8 | +6.2 |
| ~285 | -3.1 | -3.5 |
| Data adapted from a study where ECD was used to confirm the (R) configuration of the synthesized amino alcohol. yakhak.org |
Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers. scas.co.jp While its main use is to determine enantiomeric excess (ee), it can also be a tool in assigning absolute configuration, although this is not its primary strength and requires careful validation.
The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times. nih.gov For certain well-established CSPs and classes of compounds, empirical rules have been developed that correlate the elution order of the enantiomers with their absolute configuration. chromatographytoday.com For example, on certain polysaccharide-based CSPs, for a homologous series of compounds, the L-amino acid derivatives consistently elute before the D-amino acid derivatives.
However, the reversal of elution order can occur due to changes in the mobile phase composition, temperature, or even minor structural modifications in the analyte. scas.co.jpchromatographytoday.com Therefore, assigning absolute configuration based solely on elution order is only reliable when comparing the analyte to a certified standard of known configuration under identical chromatographic conditions. It is not a standalone method for de novo determination without a reference.
Table 3: Example of Chiral HPLC Conditions for the Separation of Amino Alcohol Enantiomers This table illustrates typical parameters for separating chiral molecules related to the target compound.
| Parameter | Condition |
| Analyte | Racemic 1-(Benzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol |
| Column | Lux® 5 μm Cellulose-4 |
| Mobile Phase | Methanol (B129727)/Water (40:60, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Retention Time (t_R1) | 95.6 min ((R)-enantiomer) |
| Retention Time (t_R2_) | 102.8 min ((S)-enantiomer) |
| Data adapted from a study on the synthesis and characterization of novel benzofuryl β-amino alcohols. yakhak.org |
Applications and Emerging Research Directions for 4 Amino Cyano Methyl Benzonitrile in Advanced Materials and Synthesis
Role as Versatile Building Blocks and Synthetic Intermediates
The strategic placement of amino and cyano groups on the benzonitrile (B105546) framework makes 4-[Amino(cyano)methyl]benzonitrile a highly adaptable component in organic synthesis. These functional groups can be independently or concertedly involved in reactions to construct more complex molecular architectures.
Derivatization Reagents in Analytical and Bioanalytical Chemistry
In the realm of analytical chemistry, derivatization is a crucial technique used to modify an analyte to enhance its detectability or improve its separation characteristics. 4-Aminobenzonitrile (B131773), a related compound, is utilized as a derivatization reagent in the capillary zone electrophoretic analysis of sugars like aldoses, ketoses, and uronic acid. fishersci.fi This process involves tagging the target molecules, which often lack a chromophore, with the benzonitrile moiety to facilitate their detection. sci-hub.se The introduction of a chargeable group through derivatization can significantly improve ionization efficiency in techniques like electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), thereby enhancing detection sensitivity. ddtjournal.com
Precursors for the Synthesis of Complex Heterocyclic Compounds
The reactivity of the amino and cyano groups in this compound makes it an excellent precursor for the synthesis of a diverse range of heterocyclic compounds. Heterocycles are integral to medicinal chemistry and materials science. For instance, the reaction of 4-amino-1,2,4-triazole (B31798) with cyano-substituted benzaldehyde (B42025) derivatives can yield stable hemiaminals, which are intermediates in the formation of Schiff bases and other complex structures. mdpi.com The electron-withdrawing nature of the cyano group often plays a critical role in the stability and reactivity of these intermediates. mdpi.com
Furthermore, derivatives of benzonitrile are instrumental in constructing various heterocyclic systems. For example, 2-Amino-4-methylbenzonitrile serves as a precursor for quinazolines and aminoquinolines. The versatility of nitriles in heterocyclic synthesis is well-documented, with their ability to participate in cyclization reactions to form fused ring systems like indenopyridazines and pyrazolo[5,1-c] fishersci.fitandfonline.comresearchgate.nettriazines. researchgate.net A regiospecific process for preparing 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile, a potent antineoplastic agent known as Letrozole, highlights the industrial relevance of such synthetic routes starting from related benzonitrile precursors. google.comgoogle.com
Building Blocks for Polymeric Structures and Covalent Organic Frameworks
The bifunctional nature of this compound and its derivatives allows them to act as monomers or cross-linking agents in the synthesis of polymers. 4-Aminobenzonitrile, for example, is used in the preparation of methacrylic monomers that contain pendant azobenzene (B91143) structures and in the synthesis of polythiophenes with an azobenzene moiety in the side-chain. fishersci.fi These polymers often exhibit interesting photoresponsive or conductive properties. The ability of the cyano and amino groups to engage in various polymerization reactions makes these compounds valuable for creating novel polymeric materials.
Integration into Supramolecular Assemblies and Functional Materials
Supramolecular chemistry focuses on the design and synthesis of large, well-organized structures from smaller molecular components through non-covalent interactions. The distinct functional groups of this compound make it an ideal candidate for constructing such assemblies.
Design and Characterization of Coordination Complexes with Metal Ions
The nitrogen atoms of both the amino and cyano groups in this compound can act as Lewis bases, enabling them to coordinate with a variety of metal ions. This coordination leads to the formation of metal-organic complexes with diverse dimensionalities and properties. tandfonline.comresearchgate.net Research has shown that the reaction of 4-aminobenzonitrile with transition metal ions like platinum, zinc, copper, and cadmium can result in structures ranging from discrete 0-D mononuclear complexes to 1-D polymeric chains and even complex 3-D coordination networks. tandfonline.comresearchgate.net The final structure is often influenced by factors such as the metal ion, the counter-anion present, and the solvent used during synthesis. researchgate.net For instance, the reaction with platinum chloride yields a mononuclear complex, {[PtCl2(4-ABN)2]}, while reactions with zinc and copper perchlorates form 1-D polymeric chains. tandfonline.comresearchgate.net A 3-D network is formed with cadmium chloride. tandfonline.comresearchgate.net Nitriles are recognized as versatile ligands in coordination chemistry, often employed as weakly coordinating agents that can be readily substituted to access a wide array of derivatives and catalysts. unibo.it
Self-Assembly Processes Directed by Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)
Beyond coordination with metal ions, this compound and its derivatives can self-assemble into ordered structures through various non-covalent interactions. Hydrogen bonding involving the amino group and π-π stacking interactions between the aromatic rings are key driving forces in these assembly processes. nih.gov The interplay of these forces can direct the formation of one-dimensional, two-dimensional, and three-dimensional crystalline nanostructures. researchgate.net For example, the crystal structure of mono-6-(4-cyano-phenyl)-β-cyclodextrin reveals an unusual interlocked helical supramolecular assembly where the benzonitrile group is inserted into the cavity of an adjacent cyclodextrin, driven by intermolecular inclusion. researchgate.net The balance between attractive forces like hydrogen bonding and repulsive electrostatic forces is critical for the successful formation of well-defined supramolecular architectures. nih.gov The cyano group itself can participate in specific interactions, such as cyano-halogen interactions, which can play a significant role in dictating the crystal packing of halobenzonitriles. acs.org
The Potential of this compound in Advanced Materials Remains Largely Unexplored
Despite the growing interest in benzonitrile derivatives for applications in advanced materials, specific research into the optical and electronic properties of this compound is notably absent from publicly available scientific literature. While related compounds show promise, a detailed exploration of this particular molecule's potential in materials science has yet to be documented.
The unique structure of this compound, featuring both an amino group and a cyano group attached to a methyl substituent on a benzonitrile core, suggests it could serve as a versatile building block for novel functional materials. The benzonitrile moiety itself is a known component in the design of chromophores, molecules responsible for the color of a compound, particularly for applications in nonlinear optics. mdpi.comacademie-sciences.fr Materials with nonlinear optical properties can alter the phase, frequency, or other characteristics of light, making them valuable for technologies like optical data storage and telecommunications.
The broader class of aminobenzonitriles has been investigated for its intriguing electronic and optical properties, including applications in the synthesis of dyes and polymers. acs.org Furthermore, the dicyanomethylidene group, which shares some structural similarities with the amino(cyano)methyl group, is recognized as a potent electron acceptor. This characteristic is frequently exploited in the creation of materials with tailored electronic features, such as single-component molecular conductors. clockss.org
The exploration of benzonitrile derivatives has led to the development of materials with tunable photoluminescence, where the color of light emitted by the material can be controlled. researchgate.netrsc.orgacs.org This is a highly sought-after property for applications in areas like organic light-emitting diodes (OLEDs) and sensors. Theoretical and experimental studies on various benzonitrile-based compounds have demonstrated their potential for creating materials with significant nonlinear optical responses. mdpi.combohrium.com
However, the absence of specific studies on this compound means that its precise optical and electronic characteristics remain unknown. There is no available data on its absorption and emission spectra, its nonlinear optical coefficients, or its performance when incorporated into a material matrix. Consequently, a detailed analysis of its suitability for advanced materials with tunable properties cannot be performed at this time.
Future research into the synthesis and characterization of polymers or molecular crystals incorporating this compound would be necessary to elucidate its potential. Such studies would involve measuring its photophysical properties and evaluating its electronic behavior to determine if it aligns with the promising characteristics of related benzonitrile compounds. Until then, its role in the development of advanced materials remains a matter of scientific speculation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
